
トリス(2,4-ジ-tert-ブチルフェニル)ホスファイト
概要
説明
Tris(2,4-di-tert-butylphenyl) phosphite is an organophosphorus compound with the formula [(C4H9)2C6H3O]3P. This white solid is widely used as a stabilizer in polymers, where it functions as an antioxidant. The compound is a phosphite ester derived from 2,4-di-tert-butylphenol .
科学的研究の応用
Tris(2,4-di-tert-butylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: It is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential use in drug formulations as a stabilizer.
Industry: It is widely used in the production of plastics and other polymeric materials to enhance their stability and longevity
作用機序
Target of Action
Tris(2,4-di-tert-butylphenyl) phosphite, also known as Tris(2,4-ditert-butylphenyl) phosphite, is a triaryl based phosphite . It is primarily used in the field of catalysis and metallation . It is known to undergo metallation reactions, which makes it useful in biaryl coupling reactions .
Mode of Action
The compound functions as an antioxidant and a stabilizer in polymers . It is a phosphite ester derived from di-tert-butyl phenol . It undergoes metallation reactions, providing cost-effective synthetic processes .
Pharmacokinetics
Given its use in polymers and its chemical properties, it is likely that the compound exhibits low solubility in water .
Result of Action
As an antioxidant, Tris(2,4-di-tert-butylphenyl) phosphite helps prevent oxidative damage in polymers. It extends the life of these materials by delaying the aging process and enhancing their heat and weather resistance .
Action Environment
The action of Tris(2,4-di-tert-butylphenyl) phosphite can be influenced by environmental factors. For instance, it is sensitive to moisture and air , suggesting that its stability and efficacy could be affected by these factors. It is typically stored under inert gas to maintain its stability .
生化学分析
Biochemical Properties
Current research does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
It has been reported that certain degradation products of similar phosphite antioxidants used in polyolefin bioprocessing materials can inhibit cell growth .
Molecular Mechanism
It is known to be used in catalysis and metallation, undergoing metallation reactions to provide cost-effective synthetic processes .
Temporal Effects in Laboratory Settings
It is known that heating, UV radiation, and water contact might significantly transform similar compounds .
Metabolic Pathways
Current research does not provide specific information about the enzymes or cofactors it interacts with .
Transport and Distribution
Current research does not provide specific information about any transporters or binding proteins it interacts with .
Subcellular Localization
Current research does not provide specific information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,4-di-tert-butylphenyl) phosphite typically involves the reaction of phosphorus trichloride with 2,4-di-tert-butylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
PCl3+3(C4H9)2C6H3OH→[(C4H9)2C6H3O]3P+3HCl
Industrial Production Methods: In industrial settings, the production of Tris(2,4-di-tert-butylphenyl) phosphite involves large-scale reactions using similar reagents and conditions. The product is then purified through methods such as solvent extraction, crystallization, or distillation to achieve high purity .
化学反応の分析
Types of Reactions: Tris(2,4-di-tert-butylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Substitution: The phenolic groups can undergo substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as alkyl halides can be used under basic conditions.
Major Products:
Oxidation: The major product is Tris(2,4-di-tert-butylphenyl) phosphate.
Substitution: Depending on the electrophile, various substituted phosphites can be formed
類似化合物との比較
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another common antioxidant phosphite used in polymers.
Tris(nonylphenyl) phosphite: Used as a stabilizer in various industrial applications.
Uniqueness: Tris(2,4-di-tert-butylphenyl) phosphite is unique due to its high thermal stability and resistance to hydrolysis, making it particularly effective in high-temperature applications. Its bulky tert-butyl groups provide steric hindrance, enhancing its stability compared to other phosphites .
特性
IUPAC Name |
tris(2,4-ditert-butylphenyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63O3P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIJEFPNVSHHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027969 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphite | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
31570-04-4 | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31570-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris-(2,4-di-tert-butylphenyl) phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031570044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphite | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,4-ditert-butylphenyl) phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(2,4-DI-TERT-BUTYLPHENYL)PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834E5H0LFF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Tris(2,4-di-tert-butylphenyl) phosphite?
A1: Tris(2,4-di-tert-butylphenyl) phosphite is primarily used as an antioxidant and stabilizer in various polymers, including polypropylene, polyamide 6, and polyethylene. [, , ] It prevents polymer degradation during manufacturing processes like extrusion and storage, enhancing their lifespan and performance. [, ] It is also found in food contact materials like plastic coffee cups and mulch films. [, ]
Q2: What happens to Tris(2,4-di-tert-butylphenyl) phosphite in food contact applications?
A3: Tris(2,4-di-tert-butylphenyl) phosphite can migrate from food contact materials into food simulants, particularly with increasing ethanol/water ratios. [] Its migration efficiency depends on factors like food simulant type, temperature, and exposure time. []
Q3: How does the presence of halloysite nanotubes affect the performance of Tris(2,4-di-tert-butylphenyl) phosphite in polyamide 6?
A4: When combined with hindered phenol antioxidants in polyamide 6/halloysite nanotube composites, Tris(2,4-di-tert-butylphenyl) phosphite contributes to improved oxidative induction time, decomposition temperature, processability, and tensile properties. [] The interaction between the antioxidant and the filler material plays a crucial role in enhancing stabilization efficiency, especially during heat aging.
Q4: Can Tris(2,4-di-tert-butylphenyl) phosphite act as a ligand in catalytic reactions?
A5: Yes, Tris(2,4-di-tert-butylphenyl) phosphite can act as a ligand in various transition metal-catalyzed reactions. [, , , , , , , ] Its bulky nature and electronic properties can influence the activity and selectivity of the catalyst.
Q5: What is the role of Tris(2,4-di-tert-butylphenyl) phosphite in rhodium-catalyzed hydroformylation?
A6: Tris(2,4-di-tert-butylphenyl) phosphite is an effective ligand in rhodium-catalyzed hydroformylation, influencing both activity and selectivity. [, , , ] Its steric bulk often favors linear aldehyde formation. [] Studies have investigated its role in hydroformylating various substrates, including 1-octene, crotononitrile, and cyclooctene.
Q6: How does Tris(2,4-di-tert-butylphenyl) phosphite compare to other ligands in gold catalysis?
A7: Studies comparing Tris(2,4-di-tert-butylphenyl) phosphite to other ligands like N-heterocyclic carbenes and phosphines in gold catalysis have provided insights into its electronic and steric properties. [] These comparisons help understand its performance in reactions like direct C-H bond functionalization of phenols. []
Q7: What is the molecular formula and weight of Tris(2,4-di-tert-butylphenyl) phosphite?
A8: The molecular formula of Tris(2,4-di-tert-butylphenyl) phosphite is C42H63O3P, and its molecular weight is 646.92 g/mol. []
Q8: Is Tris(2,4-di-tert-butylphenyl) phosphite considered a pollutant?
A9: While Tris(2,4-di-tert-butylphenyl) phosphite itself may not be highly persistent, its degradation product, Tris(2,4-di-tert-butylphenyl) phosphate (AO168═O), has been identified as a potential environmental pollutant. [, , , , ]
Q9: How does Tris(2,4-di-tert-butylphenyl) phosphate enter the environment?
A10: Tris(2,4-di-tert-butylphenyl) phosphate can enter the environment through various pathways, including leaching from plastic waste, degradation of Tris(2,4-di-tert-butylphenyl) phosphite in agricultural films, and emissions during plastic production and recycling. [, ] It has been detected in environmental samples such as indoor dust, lake water, and agricultural soil. [, , ]
Q10: What are the potential human health concerns related to Tris(2,4-di-tert-butylphenyl) phosphite and its degradation products?
A11: Research on the toxicity of Tris(2,4-di-tert-butylphenyl) phosphite and its degradation products is ongoing. [, , ] While no systematic toxicity assessments have been published for Tris(2,4-di-tert-butylphenyl) phosphate, its presence in indoor dust and other environmental matrices raises concerns about potential human exposure and associated health risks. [, ] Studies have shown that another degradation product, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), negatively impacts mammalian cell growth and mitochondrial membrane potential. []
Q11: Are there any regulations in place regarding the use of Tris(2,4-di-tert-butylphenyl) phosphite in food contact applications?
A12: Regulatory agencies like the U.S. Food and Drug Administration (FDA) set limits for the migration of substances from food contact materials into food. [] While Tris(2,4-di-tert-butylphenyl) phosphite is permitted in certain food contact applications, its presence and potential migration into food, along with the emergence of its degradation products as potential pollutants, emphasize the need for continuous monitoring and reevaluation of its safety profile in these applications. []
Q12: How are Tris(2,4-di-tert-butylphenyl) phosphite and its degradation products analyzed?
A13: Analytical techniques like gas chromatography coupled with mass spectrometry (GC–MS) and high-performance liquid chromatography (HPLC) are commonly employed to identify and quantify Tris(2,4-di-tert-butylphenyl) phosphite and its degradation products in various matrices, including polymers, food simulants, and environmental samples. [, , , ] These methods require careful validation to ensure accuracy, precision, and specificity in quantifying these compounds. []
Q13: Are there alternatives to using Tris(2,4-di-tert-butylphenyl) phosphite in various applications?
A14: Research is exploring alternative antioxidants and stabilizers with potentially lower environmental impacts and health risks. [] These alternatives include other types of OPAs, hindered phenolic antioxidants, and newer compounds with potentially improved biodegradability and lower toxicity profiles. [, ]
Q14: What are the future directions for research on Tris(2,4-di-tert-butylphenyl) phosphite and its degradation products?
A14: Future research should focus on:
- Comprehensive toxicity assessments of Tris(2,4-di-tert-butylphenyl) phosphite and its degradation products, particularly AO168═O and bDtBPP, to fully understand their potential human health and environmental risks. [, , ]
- Investigating the long-term fate and transport of these compounds in the environment, including their degradation pathways and potential for bioaccumulation. []
- Developing and implementing effective strategies for mitigating the release of these compounds into the environment. This could involve improvements in plastic waste management, the development of biodegradable alternatives, and the use of alternative antioxidants in polymer production. []
- Exploring innovative analytical techniques for more sensitive and selective detection and quantification of these compounds in complex environmental matrices. []
- Promoting collaboration between scientists, regulators, and industry stakeholders to develop and implement sustainable solutions for minimizing the potential risks associated with these compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



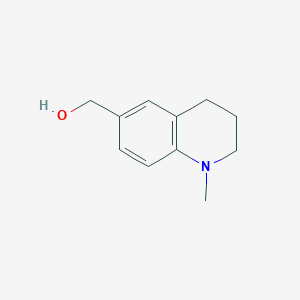
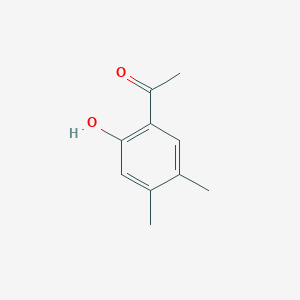

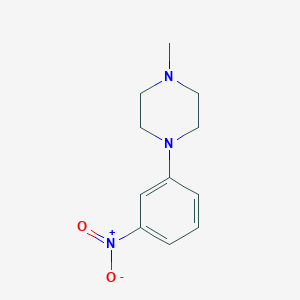
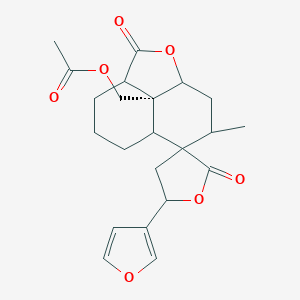

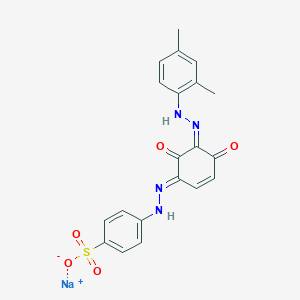


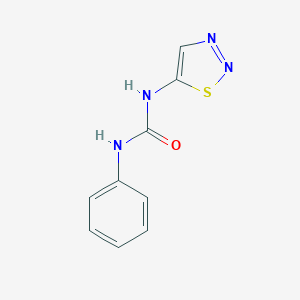
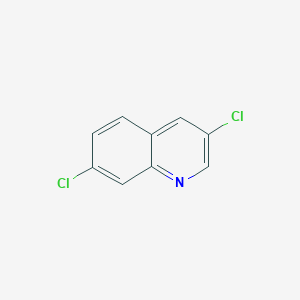

![(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,4,4-trimethylpentan-2-amine](/img/structure/B128358.png)
